molecular formula C22H20N6OS B2369846 N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide CAS No. 1239508-18-9

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide

Cat. No.: B2369846
CAS No.: 1239508-18-9
M. Wt: 416.5
InChI Key: SZKFEVKTJKJHJD-UHFFFAOYSA-N
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Description

This compound features a pyrazole-5-carboxamide core linked to a 3-(thiophen-2-yl) substituent and a 3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl group.

Properties

CAS No.

1239508-18-9

Molecular Formula

C22H20N6OS

Molecular Weight

416.5

IUPAC Name

N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-5-thiophen-2-yl-1H-pyrazole-3-carboxamide

InChI

InChI=1S/C22H20N6OS/c29-22(19-14-18(25-26-19)20-7-4-12-30-20)23-16-6-3-5-15(13-16)17-8-9-21(27-24-17)28-10-1-2-11-28/h3-9,12-14H,1-2,10-11H2,(H,23,29)(H,25,26)

InChI Key

SZKFEVKTJKJHJD-UHFFFAOYSA-N

SMILES

C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=NNC(=C4)C5=CC=CS5

solubility

not available

Origin of Product

United States

Biological Activity

N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features multiple functional groups that contribute to its biological activity:

  • Pyridazine Ring : Known for its reactivity and ability to interact with various biological targets.
  • Thiophene Moiety : Often associated with anti-inflammatory and antimicrobial properties.
  • Pyrazole Core : Recognized for its broad spectrum of biological activities including anti-cancer and anti-inflammatory effects.

1. Antimicrobial Activity

Research indicates that compounds containing pyrazole and pyridazine derivatives exhibit significant antimicrobial properties. For example, studies have shown that similar compounds demonstrate efficacy against various bacterial strains, including E. coli and Bacillus subtilis . The mechanism often involves the disruption of microbial cell membranes or inhibition of essential enzymatic pathways.

2. Anti-inflammatory Effects

This compound has been investigated for its potential to inhibit inflammatory cytokines such as TNF-alpha and IL-6. In vitro studies have reported up to 85% inhibition of these cytokines at specific concentrations, suggesting a robust anti-inflammatory profile .

3. Anticancer Properties

The compound is also being explored for its anticancer effects. Pyrazole derivatives have shown promise in preclinical models, inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer progression.
  • Receptor Modulation : It is hypothesized that the compound interacts with various receptors, altering signaling cascades related to inflammation and cell growth.

Case Studies and Research Findings

A variety of studies have been conducted to evaluate the effectiveness of this compound:

Study TypeFindingsReference
In vitro antimicrobialDemonstrated significant activity against E. coli and Bacillus subtilis at low concentrations.
Anti-inflammatoryUp to 85% inhibition of TNF-alpha and IL-6 in cell cultures compared to standard treatments.
AnticancerInduced apoptosis in cancer cell lines with significant reduction in cell viability.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound is compared below with structurally analogous molecules to highlight key differences in core scaffolds, substituents, and inferred properties.

Compound Name Core Structure Key Substituents Inferred Properties
N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide Pyrazole-carboxamide Thiophen-2-yl, pyrrolidinyl-pyridazine Enhanced solubility (pyrrolidine), hydrophobic interactions (thiophene)
N-(3-Hydroxyphenyl)-1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-1H-pyrazole-3-carboxamide () Pyrazole-carboxamide Hydroxyphenyl, tetrazole Polar interactions (hydroxyl, tetrazole), reduced lipophilicity
N-(2-Chloro-6-methylphenyl)-2-[[6-(1H-imidazol-1-yl)-2-pyridinyl]amino]-5-thiazolecarboxamide () Thiazole-carboxamide Chloro-methylphenyl, imidazolyl-pyridine Thiazole core may alter binding selectivity; imidazole enhances metal coordination
5-(substituted phenyl)-3-(5-methyl-3-(4-nitrophenyl)isoxazol-4-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide () Pyrazole-carbothioamide Nitrophenyl-isoxazole, carbothioamide Increased hydrophobicity (carbothioamide), potential redox activity (nitrophenyl)
N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine () Pyridazine-amine Phenyl, pyrazole Simplified pyridazine backbone; amine group enables protonation-dependent solubility
N-(3-(5-((1,5-dimethyl-1H-pyrazol-3-yl)amino)-6-oxo-1,6-dihydropyridazin-3-yl)-6-fluoro-2-methylphenyl)-6-fluoro-1-benzothiophene-2-carboxamide () Pyridazine-carboxamide Benzothiophene, dimethylpyrazole Bulky substituents may limit membrane permeability; fluorines enhance metabolic stability
3-(2-hydroxy-4,5-dimethylphenyl)-N-(3-pyridinyl)-1H-pyrazole-5-carboxamide () Pyrazole-carboxamide Hydroxy-dimethylphenyl, pyridinyl Hydroxyl group improves solubility; pyridine enables π-stacking or base pairing

Key Observations

Core Heterocycles: Pyrazole-carboxamide (target compound) vs. thiazole-carboxamide (): The pyrazole’s nitrogen positions favor hydrogen bonding, while thiazole’s sulfur may contribute to hydrophobic interactions . Carboxamide vs.

Substituent Effects :

  • Thiophene vs. Benzothiophene (): The smaller thiophene in the target compound likely improves solubility compared to the bulkier benzothiophene .
  • Pyrrolidinyl-pyridazine vs. Tetrazole (): Pyrrolidine enhances solubility and conformational flexibility, whereas tetrazole introduces acidity and metal-binding capacity .

Pharmacokinetic Implications :

  • Fluorine substituents () are associated with increased metabolic stability and bioavailability, absent in the target compound .
  • Hydroxyl groups () improve solubility but may reduce blood-brain barrier penetration compared to hydrophobic thiophene .

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